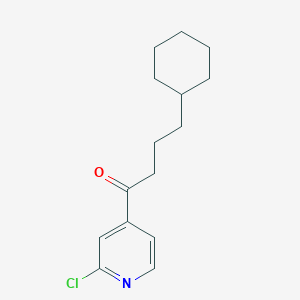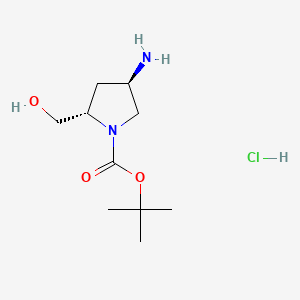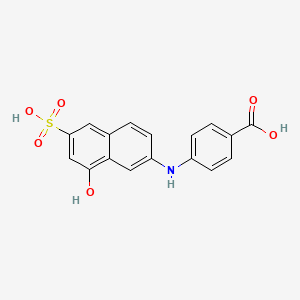
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, also known as DMNP, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used for decades in a variety of experiments and studies, ranging from biochemical studies to medical research. DMNP is an important tool for researchers due to its ability to act as a catalyst for a variety of chemical reactions.
Applications De Recherche Scientifique
Bioactivity and Antibacterial Properties
Enaminone derivatives, including compounds similar to 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, have been synthesized and characterized for their potential bioactivity. Research indicates these compounds show significant antibacterial and antifungal properties when chelated with different metal nitrates like Cu2+, Ni2+, Hg2+, Pb2+, and Co2+ (Jeragh & Elassar, 2015).
Crystal and Molecular Structures
Studies on similar compounds have revealed their potential in exhibiting nonlinear optical (NLO) properties. The crystal and molecular structures of these compounds, including those with nitro substitution, exhibit pseudo-double bond character in their C-N bonds, contributing to their NLO properties (Sridhar et al., 2002).
Anticancer Applications
Compounds structurally related to 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one have been investigated for their anticancer activity. Ru(II) DMSO complexes with substituted chalcone ligands have shown significant anti-breast cancer activity, indicating the potential of these compounds in chemotherapeutic applications (Singh et al., 2016).
Electrical Memory Properties
Nitro substituted azo-chalcone derivatives have been synthesized and studied for their electrical memory properties. The introduction of nitro groups in these molecules has been found to influence their photoelectric properties and memory performance in electronic devices (Liu et al., 2020).
Hydrogen Bond Acceptance
The electron-donating effects of terminal dimethylamino groups in compounds like 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one make their carbonyl units excellent proton acceptors. This property is crucial in the formation of intra- and intermolecular hydrogen bonds, which have been investigated using structural techniques and spectroscopy (Pleier et al., 2003).
Cytotoxicity
Certain derivatives have demonstrated potent cytotoxicity towards human WiDr colon cancer cells, surpassing the effectiveness of reference drugs like cisplatin in some cases. This suggests their potential use in cancer treatment (Pati et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13(15)16/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQFFGQCBWYGLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one | |
CAS RN |
75415-02-0 | |
| Record name | NSC158569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)






